Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, aminomethyl, and hydroxymethyl groups. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate typically begins with commercially available piperidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled temperature and pH conditions, using appropriate solvents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of piperidine derivatives with carbonyl groups.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
- Used in the design of enzyme inhibitors and receptor modulators.
Medicine:
- Investigated for its potential therapeutic applications, including as a precursor for drug development.
- Explored for its role in the synthesis of pharmaceutical intermediates.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Applied in the development of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The aminomethyl and hydroxymethyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The piperidine ring provides structural stability and contributes to the overall molecular conformation.
Comparison with Similar Compounds
Tert-butyl 3-(aminomethyl)piperidine-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate: Lacks the aminomethyl group, affecting its biological activity and synthetic utility.
3-(Aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate: Lacks the tert-butyl group, leading to variations in stability and reactivity.
Uniqueness: Tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate is unique due to the presence of all three functional groups (tert-butyl, aminomethyl, and hydroxymethyl) on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 3-(aminomethyl)-3-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-6-4-5-12(7-13,8-14)9-15/h15H,4-9,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBUIJLISCWICT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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